Adenosine 5'-monophosphomorpholidate

Description

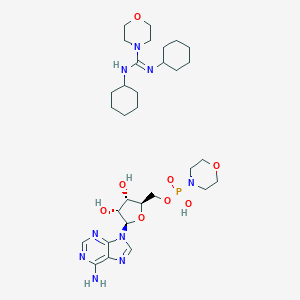

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (hereafter referred to as AMP-morpholidate) is a critical reagent in nucleotide synthesis, particularly for constructing uridine diphosphate (UDP)-sugar derivatives. Its molecular formula is C₁₄H₂₀N₆O₇P·C₁₇H₃₂N₃O, with a molecular weight of 709.77 g/mol . The compound is characterized by a white to off-white powder appearance, ≥98% purity (HPLC), and high solubility in water (50 mg/mL) . Structurally, it consists of adenosine monophosphate linked to a morpholidate group stabilized by the 4-morpholine-N,N'-dicyclohexylcarboxamidine counterion, which enhances its reactivity in condensation reactions .

AMP-morpholidate is widely employed in the Khorana–Moffatt procedure, where it couples with sugar monophosphates to form nucleotide diphosphates (e.g., UDP-sugars) . Its utility extends to enzymatic studies, such as synthesizing Park’s nucleotide analogues for bacterial translocase MraY inhibition .

Properties

CAS No. |

24558-92-7 |

|---|---|

Molecular Formula |

C14H20N6O7P- |

Molecular Weight |

415.32 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate |

InChI |

InChI=1S/C14H21N6O7P/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/p-1/t8-,10-,11-,14-/m1/s1 |

InChI Key |

XXDDQPLHHUHJOU-IDTAVKCVSA-M |

Isomeric SMILES |

C1CCC(CC1)NC(=[N+]2CCOCC2)NC3CCCCC3.C1COCCN1P(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1CCC(CC1)NC(=[N+]2CCOCC2)NC3CCCCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation Phase : DCC reacts with AMP’s phosphate group, forming an intermediate O-phosphorylisourea. This step occurs in anhydrous solvents like dimethylformamide (DMF) or pyridine to prevent hydrolysis.

-

Morpholine Incorporation : The activated phosphate reacts with morpholine, yielding the monophosphomorpholidate moiety.

-

Salt Formation : The product is precipitated as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt by adding stoichiometric amounts of dicyclohexylcarboxamidine.

Optimization Insights

-

Solvent Selection : Pyridine enhances reaction efficiency by stabilizing intermediates via hydrogen bonding, achieving yields of 60–70%.

-

Temperature Control : Reactions conducted at 40°C for 20 hours minimize side products like N-acylurea derivatives.

-

Purification : Chromatography over silica gel with ethyl acetate removes unreacted DCC and by-products.

Phosphorimidazolide Activation: A Template-Directed Alternative

Adenosine 5'-phosphorimidazolide, an alternative activating agent, enables template-directed synthesis under milder conditions. This method is favored for producing stereochemically pure products.

Key Steps

-

Imidazolide Formation : AMP is treated with 1,1'-carbonyldiimidazole (CDI) in DMF, generating the imidazolide intermediate.

-

Morpholine Coupling : The imidazolide reacts with morpholine at 25°C, forming the phosphomorpholidate bond within 6 hours.

-

Salt Precipitation : Addition of dicyclohexylcarboxamidine in methanol yields the final product with >95% purity.

Advantages Over DCC

-

Reduced By-Products : No N-acylurea formation, simplifying purification.

-

Faster Kinetics : Reaction completion in 6 hours vs. 20 hours for DCC-mediated routes.

Industrial-Scale Synthesis: Patent-Based Innovations

Recent patents describe scalable protocols emphasizing cost-effectiveness and regulatory compliance.

Method from WO2013128393A1

-

Solvent System : Methanol replaces pyridine, reducing toxicity and enabling large-volume processing.

-

Dicarboxylic Acid Additives : Oxalic acid sequesters calcium ions (from phosphoryl choline chloride), preventing precipitate contamination.

-

Yield and Purity : 85% yield with HPLC purity >99%, avoiding chromatography.

Critical Parameters

-

Stoichiometry : A 1:1.2 molar ratio of AMP to morpholine ensures complete conversion.

-

pH Control : Maintaining pH 6–7 with triethylamine prevents phosphate hydrolysis.

Comparative Analysis of Preparation Methods

| Parameter | DCC-Mediated | Phosphorimidazolide | Industrial-Scale |

|---|---|---|---|

| Yield (%) | 60–70 | 75–80 | 85 |

| Reaction Time (hours) | 20 | 6 | 24 |

| Purity (%) | 95 | 98 | 99 |

| Scalability | Moderate | Low | High |

| Key Advantage | Established | High purity | Cost-effective |

Challenges and Mitigation Strategies

By-Product Formation

Chemical Reactions Analysis

Types of Reactions: Alpha-Keto-Beta-Methylvaleric Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, acids, and bases.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Enzymatic Reactions

Adenosine 5'-monophosphomorpholidate is primarily utilized as an activated nucleotide in enzymatic reactions. It serves as a substrate for enzymes that catalyze the transfer of phosphate groups to various biomolecules.

- Phosphocholination : The compound has been employed in studies focusing on the phosphocholination of proteins, particularly by the enzyme AnkX from Legionella pneumophila. This enzymatic process modifies proteins by adding a phosphocholine moiety, which is crucial for understanding protein interactions during bacterial infections .

Protein Functionalization

The ability to modify proteins selectively is essential for studying their functions and interactions. Adenosine 5'-monophosphomorpholidate has been used in innovative strategies for protein labeling.

- Site-specific Labeling : Research indicates that this compound can be used to label specific amino acid sequences within proteins, allowing for detailed studies of protein dynamics and interactions in cellular environments. This method enhances the ability to track and analyze proteins within complex biological systems .

Nucleotide Synthesis

Adenosine 5'-monophosphomorpholidate serves as an important intermediate in the synthesis of other nucleotides.

- Flavine Adenine Dinucleotide (FAD) : It is involved in the biosynthesis of FAD, a vital cofactor in various enzymatic reactions, particularly those related to redox processes within cells. The compound's structure facilitates its conversion into other nucleotides, thereby playing a crucial role in nucleotide metabolism.

Research and Development

The compound's utility extends into research applications where it aids in developing new biochemical assays and therapeutic strategies.

- Biochemical Assays : Its application in developing assays for detecting specific protein modifications or interactions is significant. For instance, it can be used to create fluorescently labeled derivatives that allow researchers to visualize protein dynamics in live cells .

Case Study 1: Protein Modification Using AnkX

In a study exploring the functionalization of Rab1b protein via AnkX-catalyzed phosphocholination, adenosine 5'-monophosphomorpholidate was used as a substrate to introduce modifications selectively. The results demonstrated how such modifications could influence protein interactions during bacterial infection processes .

Case Study 2: Synthesis of UDP Derivatives

Another application involved synthesizing uridine diphosphate derivatives using adenosine 5'-monophosphomorpholidate as a precursor. This process highlighted its versatility in generating nucleotide analogs that can be utilized in various biochemical pathways .

Mechanism of Action

Alpha-Keto-Beta-Methylvaleric Acid exerts its effects through its role in metabolic pathways. It is metabolized to form acetyl-CoA and succinyl-CoA, which are intermediates in the citric acid cycle. The enzyme complex branched-chain alpha-keto acid dehydrogenase catalyzes this conversion, playing a crucial role in energy production and amino acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

AMP-morpholidate belongs to a class of nucleoside monophosphomorpholidate salts. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Nucleoside Monophosphomorpholidate Salts

Key Differences and Similarities

Nucleobase Specificity: AMP-morpholidate contains adenine, making it suitable for adenosine-based nucleotide synthesis (e.g., ATP analogues) . UMP-morpholidate, with uracil, is preferred for UDP-derivatives used in glucuronosyltransferase studies and P2Y14 receptor activation . Guanosine and thymidine variants are less commonly reported but serve niche roles in nucleotide analog synthesis .

Reactivity and Efficiency: Both AMP- and UMP-morpholidate utilize the Khorana–Moffatt condensation with sugar monophosphates. Reaction yields for UMP-morpholidate range from 46–65% when coupling with triethylammonium sugar phosphates . AMP-morpholidate’s coupling efficiency improves with 1H-tetrazole catalysis, reducing reaction times from days to hours .

Physical Properties: AMP-morpholidate has superior solubility in water (50 mg/mL) compared to guanosine derivatives, which often require polar aprotic solvents like DMF . All compounds require storage at -20°C to maintain stability, indicating sensitivity to hydrolysis .

Applications in Research: UMP-morpholidate dominates in synthesizing unnatural UDP-sugars (e.g., UDP-iduronic acid) for glycosaminoglycan studies . AMP-morpholidate is critical for generating nucleotide analogs targeting bacterial enzymes (e.g., MraY) .

Table 2: Reaction Conditions and Yields

Biological Activity

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS Number: 24558-92-7) is a nucleotide analog that has garnered interest due to its potential biological activities, particularly in the context of nucleic acid synthesis and enzyme inhibition. This compound is characterized by its complex molecular structure, which includes a morpholine moiety and a phosphomorpholidate group, contributing to its biochemical reactivity and interaction with various biological targets.

- Molecular Formula : CHNOP

- Molecular Weight : 709.77 g/mol

- Structure : The compound features a morpholine ring and a phosphoramide group, which are critical for its biological interactions.

Adenosine 5'-monophosphomorpholidate acts primarily as a substrate for various kinases and nucleotidyl transferases. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in phosphorylation reactions, potentially leading to the activation or inhibition of downstream signaling pathways.

Biological Activity

-

Inhibition of Enzymes :

- Studies have shown that adenosine derivatives can inhibit enzymes involved in nucleotide metabolism. For instance, the compound has been evaluated for its inhibitory effects on purine biosynthesis pathways, particularly targeting enzymes like GARFTase, which is crucial for cell proliferation in cancer cells .

-

Cell Proliferation :

- In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, one study reported that at high concentrations, it achieved over 99% inhibition of colony formation in KB cells, indicating its potential as an anticancer agent .

- Reactivity with Nucleophiles :

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of adenosine analogs, including adenosine 5'-monophosphomorpholidate, and tested their effects on tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth by interfering with nucleotide synthesis pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) by adenosine analogs. The study found that certain modifications to the adenosine structure significantly improved potency against PRMT5, highlighting the importance of chemical structure in biological activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic methodologies for nucleotide synthesis using this compound?

The compound is a key reagent in the Khorana-Moffatt procedure , widely used for synthesizing UDP-sugars and nucleotide derivatives. It couples with sugar monophosphates (e.g., glucose-1-phosphate) in anhydrous dimethylformamide (DMF) or pyridine, often with tributylamine as a base. The reaction typically proceeds at room temperature for 12–72 hours, followed by purification via ion-exchange chromatography (e.g., DEAE Sephadex) or preparative HPLC . For example, describes a protocol where stoichiometric ratios of 1:1.6 (sugar monophosphate to morpholidate salt) yield tri-O-acetylated UDP-sugars after C-18 silica gel purification.

Q. How is this compound characterized to confirm purity and structural integrity?

Characterization involves HPLC (retention time comparison), nuclear magnetic resonance (NMR) (¹H, ³¹P for phosphate linkage verification), and high-resolution mass spectrometry (HRMS) . For instance, highlights ³¹P NMR to confirm successful phosphodiester bond formation, while ¹H NMR resolves sugar and nucleoside moieties. Purity is validated via ion-exchange chromatography elution profiles .

Q. What are its primary applications in glycobiology and enzymology?

The compound serves as an activated nucleotide donor for:

- Chemoenzymatic synthesis of UDP-sugars (e.g., UDP-iduronic acid, UDP-glucose) used in glycosyltransferase assays .

- Preparation of modified nucleotides for probing receptor-ligand interactions, such as P2Y14 nucleotide receptor studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields in UDP-sugar synthesis?

Low yields (e.g., 35–77% in ) often stem from moisture sensitivity or suboptimal stoichiometry . Strategies include:

- Using anhydrous solvents (DMF, pyridine) and inert atmospheres.

- Adding catalysts (e.g., 1H-tetrazole) to accelerate phosphodiester bond formation .

- Adjusting the molar ratio of sugar monophosphate to morpholidate salt (e.g., 1:1.6 in ). Post-synthesis, dual purification (ion-exchange + HPLC) improves product purity .

Q. What experimental design considerations are critical for studying nucleotide-receptor interactions?

When synthesizing nucleotide analogs for receptor studies:

- Phosphate activation : Ensure the morpholidate salt is fully dissolved in DMF to prevent incomplete coupling .

- Counterion exchange : Replace tributylammonium with sodium or triethylammonium salts to avoid interference in bioassays .

- Structural validation : Use ³¹P NMR to confirm absence of hydrolyzed byproducts (e.g., free phosphate) that may skew receptor binding data .

Q. How do enzymatic and chemical synthesis methods compare for UDP-sugar production?

- Chemical synthesis (Khorana-Moffatt): Offers flexibility for non-natural sugar analogs but requires rigorous purification. Yields range from 35–77% .

- Enzymatic synthesis : Higher yields (e.g., >90% for natural substrates) but limited to enzymes with broad substrate tolerance. notes enzymatic methods are preferred for scalability but less suited for exotic analogs .

Q. How can discrepancies in NMR data during structural analysis be resolved?

Contradictions in ¹H/³¹P NMR signals may arise from solvent effects , counterion interactions , or partial hydrolysis . Solutions include:

- Re-drying the compound under high vacuum to remove residual solvents .

- Using deuterated DMF or D₂O for NMR to suppress solvent peaks .

- Cross-validating with HRMS to rule out degradation .

Methodological Challenges and Solutions

Q. What are the limitations of the Khorana-Moffatt method, and what alternatives exist?

Limitations include long reaction times (up to 72 hours) and sensitivity to moisture . Alternatives:

- Enzymatic coupling : Faster but substrate-specific .

- Microwave-assisted synthesis : Reduces reaction time but requires optimization .

Q. How is the compound handled to ensure stability during storage?

- Store under anhydrous conditions (-20°C in sealed vials with desiccants).

- Avoid repeated freeze-thaw cycles; aliquot for single-use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.